2-(benzoyloxy)benzoic acid

Hydrolytic stability Degradation kinetics Prodrug stability

2-(Benzoyloxy)benzoic acid (CAS 4578-66-9, MFCD02182258, EINECS 224-963-3), also referred to as O-benzoylsalicylic acid, benzoyl salicylate, or 2-carboxyphenyl benzoate, is an aromatic carboxylic acid ester with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol. It is a white to off-white crystalline solid with a predicted melting point of 131 °C, a density of 1.306 ± 0.06 g/cm³, and a boiling point of 474.7 ± 28.0 °C at 760 mmHg.

Molecular Formula C14H10O4
Molecular Weight 242.23g/mol
CAS No. 4578-66-9
Cat. No. B458986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzoyloxy)benzoic acid
CAS4578-66-9
Molecular FormulaC14H10O4
Molecular Weight242.23g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)11-8-4-5-9-12(11)18-14(17)10-6-2-1-3-7-10/h1-9H,(H,15,16)
InChIKeyQSOVSKMNRYAVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoyloxy)benzoic Acid (CAS 4578-66-9): Chemical Identity and Procurement-Relevant Physicochemical Profile


2-(Benzoyloxy)benzoic acid (CAS 4578-66-9, MFCD02182258, EINECS 224-963-3), also referred to as O-benzoylsalicylic acid, benzoyl salicylate, or 2-carboxyphenyl benzoate, is an aromatic carboxylic acid ester with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . It is a white to off-white crystalline solid with a predicted melting point of 131 °C, a density of 1.306 ± 0.06 g/cm³, and a boiling point of 474.7 ± 28.0 °C at 760 mmHg . The compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol and acetone, and is classified as a salicylate derivative where the phenolic hydroxyl of salicylic acid is esterified with a benzoyl group [1]. Its predicted LogP (ACD/Labs) is 3.08, and the predicted acid dissociation constant (pKa) is approximately 3.13, indicating moderate lipophilicity and acidic character comparable to other aromatic carboxylic acids .

Why 2-(Benzoyloxy)benzoic Acid Cannot Be Interchanged with Aspirin, Salicylic Acid, or Salsalate


Despite sharing a salicylate pharmacophore, 2-(benzoyloxy)benzoic acid exhibits distinct physicochemical, stability, and biological activity profiles that preclude simple substitution with its closest analogs. Unlike acetylsalicylic acid (aspirin), the target compound possesses a benzoyl ester rather than an acetyl ester at the ortho-phenolic position; this structural difference directly translates into a >3-fold longer hydrolytic half-life under alkaline stress conditions [1]. Compared to salsalate (2-(2-hydroxybenzoyloxy)benzoic acid, CAS 552-94-3), the target compound lacks the ortho-hydroxyl substituent on the benzoyl ring, resulting in a different molecular formula (C14H10O4 vs. C14H10O5), a lower molecular weight (242.23 vs. 258.23 g/mol), and a distinct hydrogen-bonding capacity that alters both its lipophilicity (ACD/LogP 3.08 vs. distinct LogP for salsalate) and its metabolic hydrolysis pathway [2]. Furthermore, in head-to-head cytotoxicity assays against oesophageal cancer cell lines, 2-(benzoyloxy)benzoic acid (tested as 2-carboxyphenylbenzoate, PN514) demonstrated consistently higher potency than aspirin across multiple cell lines, contradicting any assumption of pharmacological equivalence [3]. These multi-dimensional differences mean that procurement decisions based solely on in-class substitution—without verifying the specific compound's performance data—risk selecting a materially different chemical entity with divergent stability, bioactivity, and suitability for the intended application.

Quantitative Differentiation Evidence for 2-(Benzoyloxy)benzoic Acid (CAS 4578-66-9) vs. Comparators


Hydrolytic Stability: 3.3-Fold Longer Half-Life than Aspirin Under Alkaline Conditions

In a direct head-to-head degradation kinetics study conducted under identical experimental conditions, the unsubstituted parent compound O-benzoylsalicylic acid (i.e., 2-(benzoyloxy)benzoic acid) demonstrated substantially greater resistance to alkaline hydrolysis than acetylsalicylic acid (aspirin). The hydrolysis reaction at pH 11 and 80 °C followed pseudo-first-order kinetics for both compounds. O-Benzoylsalicylic acid exhibited a degradation rate constant (k) of 10.51 × 10⁻³ min⁻¹ and a corresponding half-life (t½) of 81.0 minutes. By comparison, aspirin under the same conditions displayed a rate constant of 27.91 × 10⁻³ min⁻¹ and a half-life of only 24.9 minutes [1]. This represents a 2.66-fold slower degradation rate and a 3.25-fold longer half-life for the target compound relative to aspirin. The presence of the benzoyl ester rather than the acetyl ester at the ortho position is the primary structural determinant of this enhanced stability.

Hydrolytic stability Degradation kinetics Prodrug stability Pharmaceutical analysis

Cancer Cell Cytotoxicity: 2-(Benzoyloxy)benzoic Acid (PN514) Demonstrates Higher Potency than Aspirin Across Oesophageal Cancer Cell Lines

In a systematic cytotoxicity screening of aspirin and its structural analogues against oesophageal cancer cell lines, 2-(benzoyloxy)benzoic acid (tested under the laboratory code PN514 as 2-carboxyphenylbenzoate) exhibited consistently higher cytotoxic potency than aspirin itself across all three cell lines tested. The potency was expressed as pIC50 values (negative logarithm of IC50 in molar concentration), where higher values indicate greater potency. Against the OE21 squamous cell carcinoma line, PN514 achieved a pIC50 of 3.19 ± 0.01 vs. aspirin's 2.90 ± 0.04, corresponding to approximately 1.95-fold greater potency. Against the OE33 adenocarcinoma line, PN514 gave a pIC50 of 2.83 ± 0.02 vs. aspirin's 2.57 ± 0.07. Against the Flo-1 adenocarcinoma line, PN514 recorded a pIC50 of 2.4 ± 0.1 vs. aspirin's 2.16 ± 0.02 [1]. The study further confirmed that benzoylsalicylates as a class (including PN524, PN528, and PN529 with additional ring substitutions) were substantially more potent in killing OE21 and OE33 cells than aspirin, with PN524 and PN517 demonstrating synergistic interactions with cisplatin [1].

Cancer chemotherapy Oesophageal cancer Cytotoxicity assay Aspirin analogue pIC50

COX-2/5-LOX Dual Inhibition with Relative COX-1 Sparing: Differential Enzyme Selectivity vs. Aspirin

In vitro COX enzymatic assays and Western blotting analyses have revealed that benzoylsalicylic acid (BzSA, i.e., 2-(benzoyloxy)benzoic acid) displays a distinct cyclooxygenase inhibition profile compared to acetylsalicylic acid (ASA). Specifically, BzSA demonstrated less COX-1 inhibition and high COX-2 inhibition relative to ASA in direct comparative enzymatic assays [1]. Furthermore, BzSA was characterized as a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX) without affecting the physiologically important COX-1 enzyme to the same extent as ASA [1][2]. In Western blotting experiments using LPS-stimulated RAW 264.7 murine macrophage cells, pre-treatment with BzSA down-regulated phosphorylated IKK-β, phosphorylated IκB, NF-κB p65, TNF-α, COX-1, COX-2, 5-LOX, IL-1β, and IL-6 to a greater extent than ASA [1]. These findings suggest that BzSA operates through a broader anti-inflammatory mechanism—inhibiting the IKKβ-mediated NF-κB pathway in addition to COX-2 and 5-LOX—while partially sparing COX-1, a profile that mechanistically differentiates it from aspirin's non-selective, irreversible COX-1/COX-2 inhibition.

COX-1 COX-2 5-LOX NF-κB Anti-inflammatory Dual inhibitor

Structural and Physicochemical Differentiation from the Closest Structural Analog Salsalate

2-(Benzoyloxy)benzoic acid (CAS 4578-66-9) and salsalate (CAS 552-94-3, also known as disalicylic acid or 2-(2-hydroxybenzoyloxy)benzoic acid) are the two closest structural analogs within the benzoyl salicylate class, yet they differ critically in one functional group. Salsalate bears an ortho-hydroxyl substituent on the benzoyl ring (molecular formula C14H10O5, MW 258.23 g/mol), whereas the target compound lacks this hydroxyl (C14H10O4, MW 242.23 g/mol) [1]. This single structural difference produces measurable physicochemical divergence: the target compound has an ACD/LogP of 3.08 and a predicted pKa of 3.13 ± 0.36, with one hydrogen bond donor and four hydrogen bond acceptors . The absence of the ortho-hydroxyl in 2-(benzoyloxy)benzoic acid eliminates intramolecular hydrogen bonding between the hydroxyl and the ester carbonyl, which in salsalate contributes to its unique solubility profile (insoluble in gastric pH, soluble in the small intestine) and its metabolic fate as a dimeric prodrug that is partially hydrolyzed to two molecules of salicylic acid [1]. By contrast, hydrolysis of the target compound yields one molecule each of salicylic acid and benzoic acid—a fundamentally different metabolic product profile [2]. These differences in molecular weight, LogP, hydrogen bonding capacity, and hydrolytic product distribution mean that the two compounds are not interchangeable for applications where precise control over solubility, metabolic fate, or pharmacophore presentation is required.

Structural analog Salsalate Physicochemical properties LogP Hydrogen bonding Prodrug design

Analgesic Activity Scaffold: Unsubstituted Parent Defines Baseline for Potency-Enhancing Derivatization

The unsubstituted 2-(benzoyloxy)benzoic acid (R = H) serves as the baseline scaffold within a series of fourteen benzoyl salicylate derivatives whose analgesic activity and COX-2 binding affinity have been systematically characterized. In murine acetic acid-induced writhing models, the parent compound (R = H) exhibited an analgesic ED50 of 32 mg/kg body weight and a COX-2 molecular docking G-score of –7.83 [1]. This baseline activity is comparable to that of acetylsalicylic acid (aspirin) reported in the same study series (ED50 values for aspirin range from approximately 32 to 80 mg/kg across different experimental setups) [1][2]. Critically, structural modification of the benzoyl ring yielded derivatives with substantially enhanced potency: the 3-chloromethyl-substituted analog (3-CH₂Cl) achieved an ED50 of 15.73 mg/kg with a G-score of –9.48, while other derivatives such as 4-tert-butylbenzoyl salicylate (BS3) reached an ED50 as low as 0.26 mmol/kg [1][3]. In silico docking confirmed that twelve of the fourteen tested acyl-salicylate ligands showed higher binding affinity for COX-2 than the reference NSAID meclofenamic acid [3]. The unsubstituted parent thus represents the essential scaffold for structure-activity relationship (SAR) exploration, where substitution at the benzoyl ring can modulate both in vivo analgesic potency and in silico COX-2 binding affinity across a wide dynamic range.

Analgesic ED50 COX-2 docking G-score Structure-activity relationship Writhing test

Natural Product Identity: 2-(Benzoyloxy)benzoic Acid Isolated from Plant Seed Coats as a Systemic Acquired Resistance (SAR) Inducer

2-(Benzoyloxy)benzoic acid is not exclusively a synthetic compound; it was identified as a naturally occurring acyl derivative of salicylic acid isolated from the seed coats of Givotia rottleriformis [1]. In plant biology studies, this compound was shown to function as a systemic acquired resistance (SAR) inducer in both tobacco (Nicotiana tabacum) and Arabidopsis thaliana model systems [1][2]. The compound reduced Tobacco mosaic virus (TMV) coat protein levels in systemic leaves and enhanced plant defense responses, establishing its biological activity in a completely distinct domain from mammalian pharmacology [1]. Subsequently, a series of synthetic BzSA derivatives were prepared using salicylic acid and variously substituted benzoyl chlorides, and these derivatives were also evaluated as defense activators in tobacco and Arabidopsis [2]. This dual identity—as both a naturally occurring plant metabolite and a synthetically accessible scaffold—distinguishes 2-(benzoyloxy)benzoic acid from purely synthetic salicylate analogs and from clinically used drugs like aspirin and salsalate, which are not reported as natural products from plant sources.

Natural product Plant defense Systemic acquired resistance Givotia rottleriformis Tobacco mosaic virus

High-Impact Application Scenarios for 2-(Benzoyloxy)benzoic Acid (CAS 4578-66-9) Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Benzoyl Salicylate Scaffold for Analgesic and Anticancer SAR Programs

2-(Benzoyloxy)benzoic acid is the unsubstituted parent scaffold for systematic structure-activity relationship (SAR) exploration of benzoyl salicylate derivatives as analgesic and anticancer agents. With a baseline analgesic ED50 of 32 mg/kg and COX-2 G-score of –7.83, the compound provides a defined starting point from which ring-substituted analogs can achieve up to 2-fold improvements in in vivo potency (e.g., 3-CH₂Cl derivative ED50 = 15.73 mg/kg) . In parallel, the compound (as PN514) has demonstrated 1.7–2.0-fold greater cytotoxic potency than aspirin across OE21, OE33, and Flo-1 oesophageal cancer cell lines, with certain substituted benzoylsalicylates (PN524, PN528, PN529) showing even more pronounced activity and platinum-drug synergism . Medicinal chemistry teams should procure the unsubstituted parent as the essential core scaffold for systematic derivatization, leveraging the established SAR landscape to design analogs with enhanced potency, selectivity, or synergism.

Pharmaceutical Formulation Development: Hydrolytically Stable Salicylate Prodrug Platform

For formulation scientists developing salicylate-based therapeutics requiring enhanced aqueous stability, 2-(benzoyloxy)benzoic acid offers a 3.25-fold longer hydrolytic half-life (t½ = 81.0 min) compared to aspirin (t½ = 24.9 min) under alkaline stress conditions (pH 11, 80 °C) . Unlike salsalate, which is a dimeric prodrug that hydrolyzes to two molecules of salicylic acid, the target compound's benzoyl ester linkage yields one molecule each of salicylic acid and benzoic acid upon hydrolysis—providing a distinct metabolic product profile . This differential stability and hydrolytic pathway make the compound a candidate prodrug scaffold for applications where controlled, mono-phasic salicylate release is desired, or where aspirin's rapid degradation under alkaline intestinal conditions would compromise drug delivery.

Anti-Inflammatory Drug Discovery: COX-2/5-LOX Dual Inhibitor with NF-κB Pathway Activity

2-(Benzoyloxy)benzoic acid (BzSA) has been characterized as a dual COX-2/5-LOX inhibitor with relative COX-1 sparing and additional activity against the IKKβ-mediated NF-κB inflammatory signaling pathway . Compared to aspirin's non-selective, irreversible COX-1/COX-2 inhibition, BzSA's broader polypharmacology—encompassing reduced COX-1 engagement, 5-LOX inhibition, and stronger suppression of NF-κB p65, TNF-α, IL-1β, and IL-6 in macrophage models—positions it as a mechanistically differentiated lead compound for next-generation anti-inflammatory drug discovery . Researchers targeting inflammatory disorders where both prostaglandin and leukotriene pathways contribute to pathogenesis should evaluate BzSA as an alternative to traditional NSAID scaffolds.

Plant Biology and Agricultural Chemistry: Natural Product-Derived SAR Inducer for Crop Protection Research

As a naturally occurring systemic acquired resistance (SAR) inducer isolated from Givotia rottleriformis seed coats, 2-(benzoyloxy)benzoic acid represents a unique tool compound for plant defense signaling research . The compound's demonstrated ability to reduce Tobacco mosaic virus (TMV) coat protein levels in systemic leaves and enhance defense responses in both tobacco and Arabidopsis establishes its functional activity in planta . Agricultural chemistry researchers investigating salicylate-based plant defense activators, or screening for botanical-derived SAR inducers with potential crop protection applications, should consider 2-(benzoyloxy)benzoic acid as a structurally defined, naturally occurring positive control or lead scaffold—distinct from the more commonly studied salicylic acid and its synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(benzoyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.